4-(2,4-dimethylphenyl)pyrrolidin-2-one
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Overview
Description
4-(2,4-Dimethylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethylphenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can be employed to obtain pyrrolidinones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under specific conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2,4-Dimethylphenyl)pyrrolidin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fine chemicals, dyes, and pigments
Mechanism of Action
The mechanism of action of 4-(2,4-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2,4-dimethylphenyl)pyrrolidin-2-one include other pyrrolidinones and pyrrolidines, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Pyrrolizine
Uniqueness
What sets this compound apart from other similar compounds is its unique substitution pattern with the 2,4-dimethylphenyl group.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2,4-dimethylphenyl)pyrrolidin-2-one involves the reaction of 2,4-dimethylbenzaldehyde with pyrrolidine in the presence of an acid catalyst to form 4-(2,4-dimethylphenyl)pyrrolidine. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate to form the final product, 4-(2,4-dimethylphenyl)pyrrolidin-2-one.", "Starting Materials": [ "2,4-dimethylbenzaldehyde", "pyrrolidine", "acid catalyst", "oxidizing agent (e.g. potassium permanganate)" ], "Reaction": [ "Step 1: Mix 2,4-dimethylbenzaldehyde and pyrrolidine in the presence of an acid catalyst (e.g. sulfuric acid) and heat the mixture under reflux for several hours.", "Step 2: Cool the reaction mixture and extract the product, 4-(2,4-dimethylphenyl)pyrrolidine, using a suitable solvent (e.g. diethyl ether).", "Step 3: Oxidize the 4-(2,4-dimethylphenyl)pyrrolidine using an oxidizing agent such as potassium permanganate in the presence of a suitable solvent (e.g. water) and heat the mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and extract the final product, 4-(2,4-dimethylphenyl)pyrrolidin-2-one, using a suitable solvent (e.g. diethyl ether).", "Step 5: Purify the product using techniques such as recrystallization or column chromatography." ] } | |
CAS No. |
1366924-19-7 |
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-8-3-4-11(9(2)5-8)10-6-12(14)13-7-10/h3-5,10H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
LTDPYBTUDZRLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC(=O)NC2)C |
Purity |
95 |
Origin of Product |
United States |
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